
3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” is a complex organic compound that belongs to the class of oxanes. This compound features multiple prop-2-enoxy groups attached to an oxan-2-ol backbone, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” typically involves the reaction of an oxane derivative with prop-2-enoxy groups under controlled conditions. The reaction may require specific catalysts and solvents to ensure the proper attachment of the prop-2-enoxy groups to the oxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides or ketones.
Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.
Substitution: The prop-2-enoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: Could be used in the production of polymers or other advanced materials.
Mechanism of Action
The mechanism of action for “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” include other oxane derivatives with different substituents. Examples might include:
- 3,4,5-Tris(methoxy)-6-(methoxymethyl)oxan-2-ol
- 3,4,5-Tris(ethoxy)-6-(ethoxymethyl)oxan-2-ol
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of prop-2-enoxy groups, which may confer unique chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H28O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2 |
InChI Key |
DRUWSFCCHQHPCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
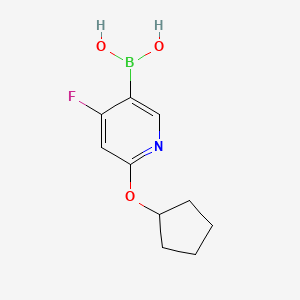
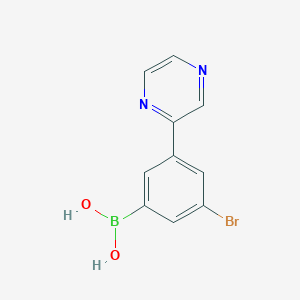
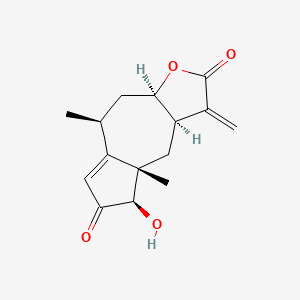
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
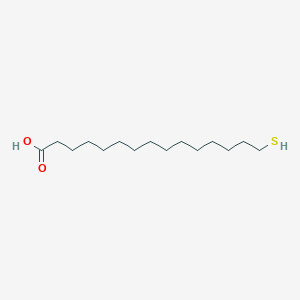
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
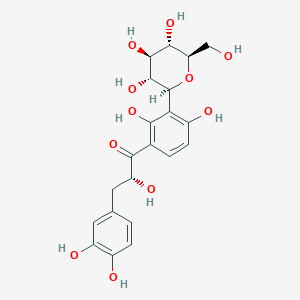
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
